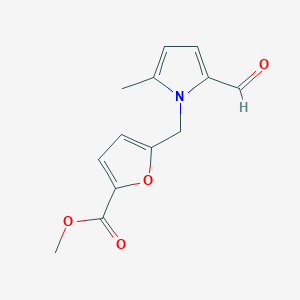

methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a furan-2-carboxylate ester derivative featuring a methyl-substituted pyrrole ring linked via a methylene bridge at the furan’s 5-position. The pyrrole moiety contains a formyl group at the 2-position and a methyl group at the 5-position.

Properties

IUPAC Name |

methyl 5-[(2-formyl-5-methylpyrrol-1-yl)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-9-3-4-10(8-15)14(9)7-11-5-6-12(18-11)13(16)17-2/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOWEJKGZGBGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=C(O2)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate typically involves the formation of the pyrrole ring followed by the introduction of the furan moiety. One common method involves the reaction of 2-formyl-5-methylpyrrole with a furan derivative under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole and furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, facilitating advancements in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.

- Anticancer Activity : Investigations into its cytotoxic effects have shown promise against cancer cell lines such as HeLa and HepG2, indicating its potential as a lead compound for drug development .

Medicine

The compound is being explored for its potential as a therapeutic agent . Its unique structure allows for interactions with biological targets, leading to possible applications in drug development aimed at treating infections and cancer .

Industry

In industrial applications, methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is utilized in the synthesis of materials with specific electronic and optical properties. Its versatility makes it suitable for developing specialized chemical products .

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activities:

| Study Reference | Compound Tested | Cell Line | IC50 (µg/mL) |

|---|---|---|---|

| Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate | HeLa | TBD | |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | TBD |

These findings indicate that modifications to the furan ring significantly impact both anticancer and antibacterial efficacy, suggesting avenues for further structural optimization to enhance biological activity.

Mechanism of Action

The mechanism of action of methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate with structurally or functionally related compounds:

Structural and Functional Analysis

Furan Core Modifications :

- The target compound shares the furan-2-carboxylate ester backbone with methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate and methyl 5-(hydroxymethyl)furan-2-carboxylate . However, its pyrrole-linked substituent introduces unique electronic and steric effects. The formyl group may enhance hydrogen-bonding capacity compared to nitro or hydroxymethyl groups in analogs.

Pyrrole vs. Pyrazole/Phenyl Substituents :

- The pyrrole ring in the target compound differs from pyrazole hybrids (e.g., methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates ) , which exhibit analgesic activity. Pyrrole’s aromaticity and planarity may favor stacking interactions in crystal lattices, as observed in phenyl-substituted furans .

The formyl group in the target may mimic siderophore components, suggesting similar mechanisms.

Synthetic Accessibility :

- Synthesis of the target compound likely involves coupling a preformed 2-formyl-5-methylpyrrole to methyl 5-(bromomethyl)furan-2-carboxylate, analogous to methods for aryl-substituted furans . Challenges include regioselective formylation of the pyrrole ring, a step critical for downstream reactivity .

Key Contrasts

- Solubility : The nitro and fluoro groups in phenyl-substituted analogs enhance crystallinity but reduce solubility in polar solvents , whereas the target’s formyl group may improve aqueous solubility.

- Reactivity : The formyl group offers a site for Schiff base formation or nucleophilic addition, unlike inert methyl or aryl groups in other compounds .

Biological Activity

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate features both pyrrole and furan rings, which are known for their roles in various biological activities. The molecular formula is , and its IUPAC name is methyl 5-[(2-formyl-5-methylpyrrol-1-yl)methyl]furan-2-carboxylate .

Synthesis Methods

The synthesis of this compound typically involves the formation of the pyrrole ring followed by the introduction of the furan moiety. Common methods include:

- Condensation Reactions : The reaction of 2-formyl-5-methylpyrrole with furan derivatives, often catalyzed by acids or bases at elevated temperatures.

- Advanced Techniques : Industrial production may utilize continuous flow synthesis and advanced catalysts to enhance yield and purity .

Antimicrobial Properties

Research indicates that methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Investigations into related pyrrole derivatives have revealed cytotoxic effects against cancer cell lines such as HeLa and HepG2. These studies highlight the importance of the pyrrole moiety in mediating biological activity through mechanisms that may involve apoptosis induction or cell cycle arrest .

The biological activity of methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate may be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The formyl group can undergo redox reactions, influencing cellular processes and pathways. This interaction with biomolecules can disrupt normal cellular functions, leading to antibacterial or anticancer effects .

Case Studies

Several studies have documented the biological effects of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.